molecular formula C6H6BrNOZn B6303184 (6-Methoxypyridin-3-yl)zinc bromide CAS No. 1227833-85-3

(6-Methoxypyridin-3-yl)zinc bromide

Cat. No.: B6303184
CAS No.: 1227833-85-3
M. Wt: 253.4 g/mol
InChI Key: YJOGPLPHFGDYCB-UHFFFAOYSA-M
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Description

(6-Methoxypyridin-3-yl)zinc bromide is an organozinc compound with the molecular formula C₆H₆BrNOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (6-Methoxypyridin-3-yl)zinc bromide is typically prepared through the reaction of (6-methoxypyridin-3-yl)magnesium bromide with zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as the solvent. The general reaction scheme is as follows:

(6Methoxypyridin-3-yl)MgBr+ZnCl2(6Methoxypyridin-3-yl)ZnBr+MgCl2(6-\text{Methoxypyridin-3-yl)MgBr} + \text{ZnCl}_2 \rightarrow (6-\text{Methoxypyridin-3-yl)ZnBr} + \text{MgCl}_2 (6−Methoxypyridin-3-yl)MgBr+ZnCl2​→(6−Methoxypyridin-3-yl)ZnBr+MgCl2​

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale production often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyridin-3-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form (6-methoxypyridin-3-yl)zinc hydride under certain conditions.

    Substitution: It can undergo substitution reactions with halides or other leaving groups.

Common Reagents and Conditions:

    Negishi Coupling: Palladium or nickel catalysts, THF or dimethylformamide (DMF) as solvents, and mild to moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific electrophiles or reagents used. For example, in Negishi coupling, the product is typically a biaryl or a substituted aromatic compound.

Scientific Research Applications

(6-Methoxypyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

    Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with a palladium or nickel catalyst to form a metal complex, which then undergoes transmetalation with an electrophile. The final step is reductive elimination, which releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

    (6-Methoxypyridin-3-yl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.

    (6-Methoxypyridin-3-yl)boronic acid: Used in Suzuki coupling reactions.

    (6-Methoxypyridin-3-yl)lithium: Another organometallic reagent with lithium.

Uniqueness: (6-Methoxypyridin-3-yl)zinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. It offers advantages over other organometallic reagents, such as milder reaction conditions and higher tolerance to functional groups.

Properties

IUPAC Name

bromozinc(1+);6-methoxy-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOGPLPHFGDYCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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